Aricine

Description

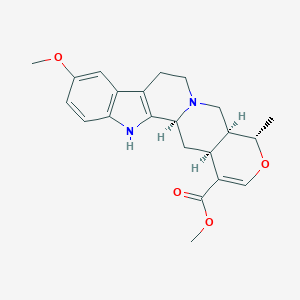

Structure

3D Structure

Properties

CAS No. |

482-91-7 |

|---|---|

Molecular Formula |

C22H26N2O4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

methyl (1S,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1 |

InChI Key |

KXEMQEGRZWUKJS-RURTYGRKSA-N |

SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |

Appearance |

Powder |

Other CAS No. |

482-96-2 5096-87-7 |

Synonyms |

aricine |

Origin of Product |

United States |

Foundational & Exploratory

Aricine (Likely Icariin): A Technical Guide to its Mechanism of Action in Neuronal Cells

A Note on Nomenclature: The term "Aricine" yielded limited specific results in the context of neuronal cell mechanisms. However, the vast body of research on "Icariin," a similarly spelled flavonoid glycoside, aligns closely with the requested topic. It is highly probable that "this compound" was a misspelling of "Icariin." This guide will, therefore, focus on the well-documented neuroprotective mechanisms of Icariin (B1674258).

Executive Summary

Icariin, a primary active component of the herb Epimedium, has demonstrated significant neuroprotective effects in a variety of preclinical models. Its mechanism of action in neuronal cells is multifaceted, primarily involving the modulation of key signaling pathways that regulate inflammation, oxidative stress, and apoptosis. This technical guide provides an in-depth overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Action in Neuronal Cells

Icariin exerts its neuroprotective effects through several interconnected mechanisms:

-

Anti-Inflammatory Effects: Icariin has been shown to suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system. This is achieved by downregulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β, often through the inhibition of the NF-κB signaling pathway.[1][2]

-

Anti-Apoptotic Activity: A key aspect of icariin's neuroprotective role is its ability to inhibit neuronal apoptosis (programmed cell death). It achieves this by modulating the expression of key apoptotic proteins, such as increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and inhibiting the activation of caspases.[3][4]

-

Anti-Oxidative Stress: Icariin enhances the cellular defense against oxidative stress. It upregulates the expression of antioxidant enzymes through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[5][6][7][8]

Key Signaling Pathways Modulated by Icariin

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Icariin has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as GSK-3β and promotes the expression of anti-apoptotic proteins.[1][3][9][10][11]

Caption: Icariin-mediated activation of the PI3K/Akt signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive by Keap1. Icariin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and a subsequent increase in cellular antioxidant capacity.[5][6][7][8][12]

Caption: Icariin-mediated activation of the Nrf2 antioxidant pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies investigating the effects of icariin on neuronal cells.

Table 1: Effect of Icariin on Neuronal Cell Viability and Apoptosis

| Cell Line | Insult | Icariin Concentration (µM) | Outcome Measure | Result | Reference |

| Neural cells | Oxygen-Glucose Deprivation/Reperfusion | 5 | Cell Viability | Increased to 63.1% | [13] |

| Neural cells | Oxygen-Glucose Deprivation/Reperfusion | 10 | Cell Viability | Increased to 79.5% | [13] |

| Neural cells | Oxygen-Glucose Deprivation/Reperfusion | 15 | Cell Viability | Increased to 87.1% | [13] |

| Neural cells | Oxygen-Glucose Deprivation/Reperfusion | 5 | Apoptosis Rate | Reduced to 14.1% | [13] |

| Neural cells | Oxygen-Glucose Deprivation/Reperfusion | 10 | Apoptosis Rate | Reduced to 8.4% | [13] |

| Neural cells | Oxygen-Glucose Deprivation/Reperfusion | 15 | Apoptosis Rate | Reduced to 6.6% | [13] |

| PC12 cells | Aβ 25-35 | 20 | Apoptosis | Decreased | [3] |

Table 2: Effect of Icariin on Protein Expression in Neuronal Cells

| Cell Line | Insult | Icariin Treatment | Protein | Change in Expression | Reference |

| PC12 cells | Aβ 25-35 | 20 µM | p-Akt | Increased | [3] |

| PC12 cells | Aβ 25-35 | 20 µM | Bcl-2 | Increased | [3] |

| PC12 cells | Aβ 25-35 | 20 µM | Bax | Decreased | [3] |

| PC12 cells | Aβ 25-35 | 20 µM | Caspase-3 | Decreased | [3] |

| PC12 cells | 6-OHDA | Not specified | Bax/Bcl-2 ratio | Decreased | [5] |

| PC12 cells | 6-OHDA | Not specified | Cytochrome c release | Decreased | [5] |

| PC12 cells | 6-OHDA | Not specified | Caspase-3 cleavage | Decreased | [5] |

| Primary spinal cord neurons | Thapsigargin | Not specified | p-AKT/AKT | Increased | [10] |

| Primary spinal cord neurons | Thapsigargin | Not specified | GRP78, CHOP | Decreased | [10] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of living cells.

Materials:

-

Neuronal cells (e.g., PC12 or primary neurons)

-

96-well plates

-

Complete culture medium

-

Icariin stock solution

-

Neurotoxic agent (e.g., Aβ 25-35)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed neuronal cells in a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of icariin for a specified duration (e.g., 24 hours).

-

Induce neurotoxicity by adding the neurotoxic agent and incubate for the desired period (e.g., 24 hours).

-

Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours.

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the expression levels of specific proteins in cell lysates.

Materials:

-

Treated and untreated neuronal cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.

Immunofluorescence for Protein Localization

This protocol allows for the visualization of the subcellular localization of specific proteins within cells.

Materials:

-

Neuronal cells grown on coverslips

-

Paraformaldehyde (4% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibodies

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with the primary antibody overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the stained cells using a fluorescence microscope.

Experimental Workflow Diagram

Caption: General experimental workflow for studying icariin's effects.

Conclusion

Icariin presents a compelling profile as a neuroprotective agent with a well-defined, multi-target mechanism of action in neuronal cells. Its ability to modulate critical signaling pathways involved in cell survival, inflammation, and oxidative stress underscores its therapeutic potential for a range of neurodegenerative disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the neuroprotective properties of icariin. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. The neuroprotective effects of icariin on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Icariin Prevents Amyloid Beta-Induced Apoptosis via the PI3K/Akt Pathway in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation of Nrf2 signaling by Icariin protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neuroprotective effects of icariin on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure | Aging [aging-us.com]

- 7. Icariin targets Nrf2 signaling to inhibit microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Icariin attenuates neuroinflammation and exerts dopamine neuroprotection via an Nrf2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Icariin protects against sodium azide—induced neurotoxicity by activating the PI3K/Akt/GSK-3β signaling pathway [PeerJ] [peerj.com]

- 10. Icariin Inhibits Endoplasmic Reticulum Stress-induced Neuronal Apoptosis after Spinal Cord Injury through Modulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. docta.ucm.es [docta.ucm.es]

- 13. Icariin protects cerebral neural cells from ischemia‑reperfusion injury in an in vitro model by lowering ROS production and intracellular calcium concentration - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Pharmacological Properties of Aricine Extract: A Review of Available Scientific Literature

Audience: Researchers, scientists, and drug development professionals.

Aricine: An Alkaloid with Limited Pharmacological Data

This compound is a naturally occurring yohimban (B1201205) alkaloid and a methyl ester that has been identified in plant species such as Artocarpus integer and Rauvolfia cubana.[1] Despite its identification and the availability of its basic chemical properties, a comprehensive review of publicly accessible scientific databases reveals a significant scarcity of research on the pharmacological properties of this compound extract. Consequently, this guide serves to present the available chemical information and to highlight the current knowledge gap regarding its biological activities.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided in the table below. This information is foundational for any future pharmacological investigation.

| Property | Value | Source |

| Molecular Formula | C22H26N2O4 | [1][2] |

| Molecular Weight | 382.5 g/mol | [1] |

| CAS Number | 482-91-7 | [2] |

| IUPAC Name | methyl (1S,15S,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate | [1] |

| Melting Point | 189-190 °C | [2] |

| Boiling Point | 553.0±50.0 °C at 760 mmHg | [2] |

| Flash Point | 288.3±30.1 °C | [2] |

| Density | 1.3±0.1 g/cm³ | [2] |

Pharmacological Properties: An Unexplored Frontier

At present, there is no substantive published data detailing the pharmacological effects, mechanism of action, or potential therapeutic applications of this compound. The scientific literature lacks experimental studies investigating its interaction with biological systems, including its signaling pathways and dose-response relationships.

Experimental Protocols and Methodologies

Due to the absence of pharmacological research, there are no established or published experimental protocols for evaluating the biological activity of this compound. Future research would necessitate the development of methodologies for:

-

Extraction and Isolation: Standardized procedures for extracting and purifying this compound from its natural sources would need to be established to ensure the quality and consistency of the test compound.

-

In Vitro Assays: A range of in vitro experiments would be required to screen for potential biological activities, such as receptor binding assays, enzyme inhibition studies, and cell-based functional assays.

-

In Vivo Studies: Following promising in vitro results, in vivo studies in animal models would be essential to understand the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of this compound, as well as to assess its efficacy and safety.

Signaling Pathways and Logical Relationships

Without any data on the mechanism of action of this compound, it is not possible to construct any diagrams of signaling pathways or experimental workflows. The visualization of such relationships is contingent on the availability of experimental evidence demonstrating how this compound interacts with specific molecular targets and influences cellular processes.

Conclusion and Future Directions

It is important for researchers not to confuse "this compound" with "Icariin," a well-studied flavonoid glycoside from the Epimedium genus, for which a vast amount of pharmacological data is available. The similarity in their names is purely coincidental.

Future research into this compound would represent a novel area of investigation and could potentially uncover new therapeutic agents. The initial steps in this endeavor would involve systematic screening for a broad range of pharmacological activities to identify any potential areas of interest for further drug development.

References

The Anti-Cancer Potential of Icariin: A Technical Guide to its Biological Targets in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariin, a prenylated flavonoid glycoside derived from plants of the Epimedium genus, has garnered significant attention in oncological research for its multifaceted anti-tumor properties.[1][2] Extensive in vitro and in vivo studies have demonstrated its capacity to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle across a spectrum of cancer types.[2][3] This technical guide provides an in-depth overview of the core biological targets of Icariin in cancer cell lines, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of Icariin have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Icariin in various cancer cell lines and its impact on the expression of key regulatory proteins.

Table 1: IC50 Values of Icariin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Incubation Time (h) | Reference |

| Melanoma | B16 | 84.3 µg/ml | 72 | [4] |

| Colon Carcinoma | HCT116 | 50 nM, 100 nM | Not Specified | [5] |

| Breast Cancer | MDA-MB-231 | Concentration-dependent | 24, 48, 72 | [6] |

| Breast Cancer | MDA-MB-453 | Concentration-dependent | 24, 48, 72 | [6] |

| Breast Cancer | 4T1 | Concentration-dependent | 24, 48, 72 | [6] |

| Lung Cancer | A549 | 20-50 µmol/L | Not Specified | [3] |

| Lung Cancer | H358 | Not Specified | Not Specified | [3] |

| Oral Squamous Cell Carcinoma | SCC9 | Concentration-dependent | Not Specified | [7] |

| Oral Squamous Cell Carcinoma | Cal 27 | Concentration-dependent | Not Specified | [7] |

Table 2: Effect of Icariin on Key Protein Expression in Cancer Cells

| Cancer Cell Line | Protein | Effect | Signaling Pathway | Reference |

| PC-12 | Bax | Downregulation | PI3K/Akt | [8] |

| PC-12 | Caspase-3 | Downregulation | PI3K/Akt | [8] |

| PC-12 | Bcl-2 | Upregulation | PI3K/Akt | [8] |

| Triple-Negative Breast Cancer | Bax/Bcl-2 ratio | Upregulation | Mitochondria-mediated apoptosis | [9] |

| Triple-Negative Breast Cancer | SIRT6 | Upregulation | NF-κB | [6][9][10] |

| SRA01/04 | Bax | Upregulation | PI3K/Akt | [11] |

| SRA01/04 | Caspase-3 | Upregulation | PI3K/Akt | [11] |

| SRA01/04 | Bcl-2 | Downregulation | PI3K/Akt | [11] |

| NCI-H1975, A549 | p-Akt | Downregulation | PI3K/Akt | [12] |

| NCI-H1975, A549 | p-PI3K | Downregulation | PI3K/Akt | [12] |

| SW1353 | p-PI3K, p-Akt, p-mTOR | Downregulation | PI3K/Akt/mTOR | [13][14] |

| Triple-Negative Breast Cancer | JNK, c-Jun | Downregulation | JNK/c-Jun | [15][16] |

| Triple-Negative Breast Cancer | cIAP-2 | Downregulation | JNK/c-Jun | [15][17][16] |

| B16 Melanoma | Erk1/2, p-Erk1/2, p38, p-p38, p-JNK | Downregulation | MAPK | [18] |

| Oral Squamous Cell Carcinoma | Cleaved caspase-3 | Upregulation | Apoptosis | [7][19] |

| Oral Squamous Cell Carcinoma | p-p65, p-PI3K, p-AKT | Downregulation | NF-κB, PI3K/Akt | [7][19] |

| HCT116 Colon Carcinoma | p53, p-p53, p21, Bax | Upregulation | p53 signaling | [5] |

| HCT116 Colon Carcinoma | Bcl-2 | Downregulation | p53 signaling | [5] |

| HCT116 Colon Carcinoma | Cleaved caspase-9, Cleaved caspase-3 | Upregulation | Apoptosis | [5] |

| MCF-7 Breast Cancer | Bax | Upregulation | Apoptosis | [20] |

| MCF-7 Breast Cancer | Bcl-2 | Downregulation | Apoptosis | [20] |

| MCF-7 Breast Cancer | PARP | Cleavage | Apoptosis | [20] |

| MCF-7 Breast Cancer | p-Akt | Downregulation | PI3K/Akt | [20] |

| B16 Melanoma | Procaspase-9 | Downregulation | Apoptosis | [4] |

| B16 Melanoma | Cleaved caspase-9 | Upregulation | Apoptosis | [4] |

Core Signaling Pathways Targeted by Icariin

Icariin exerts its anti-cancer effects by modulating several critical signaling pathways that govern cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Icariin has been shown to inhibit this pathway, leading to decreased phosphorylation of PI3K and Akt.[8][11][12] This inhibition results in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, ultimately triggering apoptosis.[8][11]

References

- 1. Icariin as a potential anticancer agent: a review of its biological effects on various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Icariin as a potential anticancer agent: a review of its biological effects on various cancers [frontiersin.org]

- 3. Icariin as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Icariin Induced B16 Melanoma Tumor Cells Apoptosis, Suppressed Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Icariin reduces human colon carcinoma cell growth and metastasis by enhancing p53 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Icariin inhibits oral squamous cell carcinoma cell proliferation and induces apoptosis via inhibiting the NF-κB and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Icariin Prevents Amyloid Beta-Induced Apoptosis via the PI3K/Akt Pathway in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Icariin-induced inhibition of SIRT6/NF-κB triggers redox mediated apoptosis and enhances anti-tumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Icariin‐induced inhibition of SIRT6/NF‐κB triggers redox mediated apoptosis and enhances anti‐tumor immunity in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Icariin interacts with IGFBP3 to alleviate diabetic cataract through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Icariin inhibits the malignant progression of lung cancer by affecting the PI3K/Akt pathway through the miR-205-5p/PTEN axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Icariin alleviates osteoarthritis through PI3K/Akt/mTOR/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Icariin Induces Triple-Negative Breast Cancer Cell Apoptosis and Suppresses Invasion by Inhibiting the JNK/c-Jun Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Icariin Induces Triple-Negative Breast Cancer Cell Apoptosis and Suppresses Invasion by Inhibiting the JNK/c-Jun Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Icariin induces cell differentiation and cell cycle arrest in mouse melanoma B16 cells via Erk1/2-p38-JNK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Icariin inhibits oral squamous cell carcinoma cell proliferation and induces apoptosis via inhibiting the NF-κB and PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Aricine: A Technical Guide to its Discovery, Isolation, and Characterization from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aricine, a heteroyohimbine alkaloid, has been identified in several plant species, notably within the Rauwolfia and Ochrosia genera. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural sources. It details plausible experimental protocols for extraction, purification, and characterization based on established methods for related indole (B1671886) alkaloids. Furthermore, this document presents available quantitative data on alkaloid content in relevant plant species and explores the potential signaling pathways of this compound based on the known mechanisms of action of structurally similar compounds. This guide serves as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.

Introduction

This compound is an indole alkaloid belonging to the heteroyohimbine structural class. It is a diastereomer of other well-known alkaloids such as ajmalicine (B1678821) and tetrahydroalstonine. First discovered in the mid-20th century, this compound has been identified as a constituent of various medicinal plants, particularly those from the Apocynaceae family. While research on this compound has been less extensive compared to other yohimbine (B192690) alkaloids, its unique stereochemistry and potential pharmacological properties make it a compound of interest for further investigation in drug discovery.

Discovery and Plant Sources

The discovery of this compound is linked to the extensive phytochemical investigations of the Rauwolfia genus, which is renowned for its rich diversity of indole alkaloids. This compound has been reported to be present in the following plant species:

-

Rauwolfia vomitoria : An African shrub known for its traditional use in treating hypertension and mental disorders. The roots of R. vomitoria are a significant source of various indole alkaloids, including this compound.

-

Rauwolfia serpentina : Commonly known as Indian snakeroot, this plant has a long history of use in Ayurvedic medicine. Its roots contain a complex mixture of alkaloids, with this compound being one of the identified components.[1][2][3]

-

Ochrosia elliptica : A species of flowering plant in the family Apocynaceae, native to the southwestern Pacific. Phytochemical studies of this plant have revealed the presence of various alkaloids, including those of the yohimbine type.

Experimental Protocols: Isolation and Purification of this compound

General Workflow for this compound Isolation

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology

3.2.1. Plant Material Preparation

-

Collection and Drying: Collect fresh root bark of Rauwolfia vomitoria or Ochrosia elliptica. The plant material should be thoroughly washed to remove any soil and debris. Subsequently, air-dry the material in a well-ventilated area away from direct sunlight to prevent the degradation of phytochemicals.

-

Grinding: Once completely dry, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

-

Defatting: To remove non-polar constituents that may interfere with alkaloid extraction, perform a preliminary extraction with a non-polar solvent like n-hexane. This can be done by maceration or using a Soxhlet apparatus. Discard the n-hexane extract.

3.2.2. Alkaloid Extraction

-

Alkalinization: The powdered, defatted plant material is moistened with a dilute solution of ammonia (B1221849) (e.g., 10% NH₄OH) to liberate the free alkaloid bases from their salt forms within the plant tissue.

-

Solvent Extraction: The alkalinized plant material is then exhaustively extracted with a moderately polar organic solvent such as dichloromethane (B109758) (CH₂Cl₂) or a mixture of chloroform (B151607) and methanol (B129727). This can be achieved through repeated maceration with agitation or continuous extraction in a Soxhlet apparatus.

3.2.3. Acid-Base Partitioning for Alkaloid Enrichment

-

Acid Extraction: The organic extract containing the alkaloids is filtered and then partitioned with a dilute aqueous acid solution (e.g., 2-5% sulfuric acid or hydrochloric acid). The alkaloids, being basic, will form salts and preferentially dissolve in the acidic aqueous phase.

-

Basification and Re-extraction: The acidic aqueous phase is separated and then made alkaline (pH 9-10) by the careful addition of a base, such as concentrated ammonium (B1175870) hydroxide. This converts the alkaloid salts back to their free base form, which will precipitate out of the aqueous solution. The free bases are then extracted back into an immiscible organic solvent like dichloromethane or chloroform.

-

Washing and Drying: The organic layer containing the crude alkaloid mixture is washed with distilled water to remove any residual base and salts. It is then dried over anhydrous sodium sulfate.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

3.2.4. Chromatographic Purification

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography for the separation of individual alkaloids. A silica (B1680970) gel (60-120 mesh) stationary phase is commonly used.

-

Mobile Phase: A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the proportion of methanol being gradually increased.

-

Fraction Collection: The eluate is collected in numerous small fractions.

-

Thin-Layer Chromatography (TLC) Monitoring: Each fraction is analyzed by TLC on silica gel plates. A suitable developing solvent system (e.g., chloroform:methanol, 95:5) and a visualizing agent (e.g., Dragendorff's reagent for alkaloids) are used to identify the fractions containing this compound by comparing with a known standard if available, or by analyzing the separation profile.

-

Pooling and Concentration: Fractions showing a prominent spot corresponding to this compound with minimal impurities are pooled together and the solvent is evaporated.

3.2.5. Crystallization

The purified this compound fraction is dissolved in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and allowed to stand for crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Quantitative Data

Specific quantitative data on the yield of this compound from different plant sources is scarce in publicly available literature. However, data on the total alkaloid content and the content of other major alkaloids in Rauwolfia species can provide a general indication of the expected yield.

| Plant Species | Plant Part | Total Alkaloid Content (% of dry weight) | Reserpine Content (mg/g of dry material) | Ajmalicine Content (mg/g of dry material) | Reference |

| Rauwolfia serpentina | Roots | 0.5 - 2.5 | 0.03 - 0.15 | Varies | [3] |

| Rauwolfia vomitoria | Root Bark | 1.0 - 2.0 | Varies | Varies | [3] |

| Rauwolfia serpentina | Roots | 1.57 - 12.1 (total of 7 alkaloids) | Varies | Varies | [4][5] |

Note: The yield of this compound is expected to be a fraction of the total alkaloid content and will vary depending on the geographical source of the plant, harvesting time, and the efficiency of the extraction and purification methods. A validated HPLC method would be required for the precise quantification of this compound in plant extracts.[4][5][6][7]

Inferred Signaling Pathways of this compound

Direct research on the specific signaling pathways modulated by this compound is limited. However, as a heteroyohimbine alkaloid, its mechanism of action can be inferred from the well-studied pharmacology of yohimbine and other related compounds. These alkaloids are known to interact with adrenergic and serotonergic systems.[[“]][9][10][11][12]

The primary mechanism of action of yohimbine is the blockade of α2-adrenergic receptors.[[“]][9][10] These receptors are presynaptic autoreceptors that regulate the release of norepinephrine (B1679862). By blocking these receptors, yohimbine increases the release of norepinephrine in the synapse, leading to sympathomimetic effects.[9]

Additionally, yohimbine alkaloids have been shown to have an affinity for various serotonin (B10506) (5-HT) receptor subtypes.[11][12] The interaction with these receptors could contribute to a broader range of pharmacological effects.

Caption: Inferred signaling pathway of this compound based on yohimbine's mechanism.

Disclaimer: The signaling pathway described above is hypothetical for this compound and is based on the known mechanism of action of the structurally related alkaloid, yohimbine. Further research is required to elucidate the specific molecular targets and signaling cascades of this compound.

Conclusion

This compound represents an intriguing natural product with potential for further pharmacological investigation. This technical guide has provided a comprehensive overview of its discovery and plant sources, along with a detailed, synthesized protocol for its isolation and purification. While quantitative data and specific signaling pathway information for this compound are currently limited, this document serves as a valuable starting point for researchers. The methodologies and inferred mechanisms presented herein can guide future studies aimed at unlocking the full therapeutic potential of this unique heteroyohimbine alkaloid. Further research, including the development of validated analytical methods for quantification and in-depth pharmacological studies, is essential to fully characterize this compound and its potential applications in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mail.greenpharmacy.info [mail.greenpharmacy.info]

- 4. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Publication : USDA ARS [ars.usda.gov]

- 6. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. consensus.app [consensus.app]

- 9. researchgate.net [researchgate.net]

- 10. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological and biochemical properties of isomeric yohimbine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Aricine structure-activity relationship studies

An In-depth Technical Guide to the Structure-Activity Relationship of Aricine and Related Indole (B1671886) Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a pentacyclic indole alkaloid, presents a complex scaffold with significant potential for therapeutic applications. While direct and extensive structure-activity relationship (SAR) studies on this compound are not widely published, a comprehensive understanding of its potential can be extrapolated from research on structurally similar indole alkaloids, particularly yohimbine (B192690) and its analogs. This guide synthesizes the available biological data, outlines key experimental protocols for assessing relevant activities, and visualizes pertinent signaling pathways to inform future drug discovery and development efforts centered on the this compound core.

Introduction to this compound

This compound is a naturally occurring indole alkaloid found in various plant species.[1] Its chemical structure, characterized by a yohimbine-derived core with a methyl ester at C16, a methoxy (B1213986) group at C10, and an oxygen bridge, suggests a predisposition for diverse pharmacological activities.[1] Due to the limited specific SAR data on this compound, this guide will leverage data from related indole alkaloids to build a foundational SAR understanding.

Extrapolated Structure-Activity Relationships

The biological activities of indole alkaloids are intricately linked to the substitutions on their core structure. Studies on related compounds provide valuable insights into how modifications on the this compound scaffold might influence its therapeutic potential.

Anticancer Activity

Derivatives of structurally similar compounds, such as acridine (B1665455), have demonstrated that substitutions on the heterocyclic rings can significantly impact anticancer efficacy. For instance, the introduction of various amines to the acridine core has resulted in compounds with notable activity against a range of human cancer cell lines, including breast (MCF-7), liver (HEP-2), and lung (A-549) cancer lines.[2][3] This suggests that modifications to the peripheral rings of the this compound structure could be a fruitful avenue for developing novel anticancer agents. The antiproliferative properties of many 9-aminoacridines are attributed to their ability to intercalate with DNA.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of indole alkaloids can be modulated by substitutions. For example, certain acridine derivatives have shown anti-inflammatory activity comparable to or better than standard drugs like ibuprofen.[2] This activity is often assessed through carrageenan-induced paw edema in rats.[2] For this compound, exploring substitutions that mimic these effective acridine derivatives could lead to the discovery of potent anti-inflammatory compounds.

Cardiovascular Effects

The cardiovascular effects of indole alkaloids are a significant area of investigation. Yohimbine, an α2-adrenergic receptor antagonist, is known for its cardiovascular effects.[4] It has been shown to inhibit platelet-derived growth factor (PDGF)-induced vascular smooth muscle cell proliferation and migration, suggesting a potential role in treating atherosclerosis and vascular restenosis.[5][6][7] The structural similarities between this compound and yohimbine suggest that this compound and its derivatives may also interact with adrenergic receptors and related signaling pathways.

Central Nervous System (CNS) Activity

Alkaloids are well-known for their effects on the CNS.[8][9] The activity of pyridine (B92270) alkaloids, for instance, is dependent on their stereochemistry and their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs).[10] Given the indole core of this compound, it is plausible that it and its derivatives could exhibit CNS activity, potentially as stimulants or modulators of neurotransmitter systems.

Quantitative Data Summary

Due to the lack of specific quantitative SAR data for this compound, this section presents data for structurally related compounds to provide a comparative baseline for future studies on this compound derivatives.

Table 1: Anticancer Activity of Acridine Derivatives [2]

| Compound | Cancer Cell Line | Concentration (M) | Activity |

| 3g | Breast (MCF-7), Liver (HEP-2), Colon (COLO-205, 502713, HCT-15), Lung (A-549), Neuroblastoma (IMR-32) | 1 x 10⁻⁵ | Good |

| 3m | Breast (MCF-7), Liver (HEP-2), Colon (COLO-205, 502713, HCT-15), Lung (A-549), Neuroblastoma (IMR-32) | 1 x 10⁻⁵ | Good |

| 5g | Breast (MCF-7), Liver (HEP-2), Colon (COLO-205, 502713, HCT-15), Lung (A-549), Neuroblastoma (IMR-32) | 1 x 10⁻⁵ | Good |

Table 2: Anti-inflammatory Activity of Acridine Derivatives [2]

| Compound | Dose (mg/kg p.o.) | Anti-inflammatory Activity (%) |

| 3e | 50 | 41.17 |

| Ibuprofen (Standard) | 50 | 39 |

Table 3: Cardiovascular Effects of Yohimbine [5]

| Activity | Target | Effect |

| Vasodilation | α2-adrenergic receptors | Antagonist |

| Vascular Smooth Muscle Cell Proliferation | PDGF-induced | Inhibition |

| Vascular Smooth Muscle Cell Migration | PDGF-induced | Inhibition |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound and its derivatives.

Cytotoxicity and Anticancer Activity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [11][12] This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity Assay

Carrageenan-Induced Paw Edema in Rats: [13] This in vivo assay is a classic model for evaluating acute inflammation.

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle orally (p.o.) one hour before carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Cardiovascular Activity Assays

Isolated Tissue Bath for Vasorelaxant Activity: This ex vivo method assesses the direct effect of a compound on blood vessel tone.

-

Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Contraction: Induce a sustained contraction with a vasoconstrictor agent (e.g., phenylephrine (B352888) or KCl).

-

Compound Addition: Once the contraction is stable, add the test compound in a cumulative manner to obtain a concentration-response curve.

-

Data Analysis: Measure the relaxation response and express it as a percentage of the pre-contraction induced by the vasoconstrictor.

CNS Activity Assay

Locomotor Activity in Mice: [14][15] This in vivo test is used to screen for stimulant or depressant effects on the CNS.

-

Animal Acclimatization: Acclimate male Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

Activity Monitoring: Place the animals individually in an actophotometer, which records locomotor activity (e.g., beam breaks) over a set period (e.g., 10 minutes).

-

Data Collection: Record the locomotor activity counts at different time intervals after compound administration.

-

Analysis: Compare the activity counts of the treated groups with the control group to determine if the compound has a stimulant or depressant effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and its analogs, as well as a typical experimental workflow for screening natural products.

Figure 1: A generalized experimental workflow for the screening and SAR analysis of natural products like this compound.

Figure 2: Postulated signaling pathways modulated by yohimbine-like indole alkaloids, potentially including this compound derivatives.

Conclusion and Future Directions

The structural complexity and relationship to pharmacologically active indole alkaloids position this compound as a promising scaffold for drug discovery. While direct SAR studies are currently lacking, the information extrapolated from related compounds provides a solid foundation for initiating medicinal chemistry programs. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives. Systematic modifications to the aromatic rings, the ester functionality, and the stereochemistry of the core structure, followed by screening in the assays detailed in this guide, will be crucial for elucidating the specific SAR of this compound and unlocking its full therapeutic potential. The development of potent and selective this compound-based therapeutics will depend on a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and computational modeling.

References

- 1. Buy this compound (EVT-289737) | 482-91-7 [evitachem.com]

- 2. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Research progress of plant-derived natural alkaloids in central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ukaazpublications.com [ukaazpublications.com]

- 15. researchgate.net [researchgate.net]

In Silico Prediction of Icariin Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Icariin (B1674258), a key flavonoid glycoside from the herb Epimedium, has garnered significant attention for its wide range of pharmacological activities, including neuroprotective, cardioprotective, and anti-inflammatory effects. Understanding the molecular mechanisms underlying these therapeutic benefits is crucial for drug development and optimization. This technical guide provides an in-depth overview of the in silico methodologies employed to predict and characterize the binding sites of icariin on its protein targets. By leveraging computational approaches, researchers can efficiently identify potential protein interactions and guide further experimental validation.

Predicted Protein Targets and Binding Affinities of Icariin

In silico studies, primarily through molecular docking, have identified several potential protein targets for icariin. These studies predict the binding affinity, typically expressed in kcal/mol, where a more negative value indicates a stronger interaction. The following table summarizes key predicted protein targets and their corresponding binding affinities.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Therapeutic Relevance |

| TNF | 2AZ5 | -8.5 | Anti-inflammatory |

| MMP9 | 4H1Q | -9.2 | Anti-inflammatory, Cartilage protection |

| IGF1R | 1K3A | -8.1 | Bone regeneration |

| PTGS2 (COX-2) | 5IKQ | -10.0 | Anti-inflammatory |

| ESR1 | 1A52 | -9.0 | Estrogenic effects |

| AKT1 | 6HHJ | -8.7 | Cell survival, Proliferation |

| EGFR | 2J6M | -9.4 | Cancer therapy |

| SRC | 2H8H | -9.1 | Cancer therapy |

| VEGFA | 1VPF | -8.3 | Angiogenesis |

| β-lactoglobulin | 3NPO | -7.5 | Food science, Allergenicity |

| Proteinase K | 2ID8 | -6.8 | General protein interaction study |

Methodologies for In Silico Prediction

The prediction of icariin's binding sites involves a multi-step computational workflow. Molecular docking, a central component of this process, predicts the preferred orientation of a ligand when bound to a receptor.

Experimental Protocol: Molecular Docking of Icariin

-

Protein Structure Preparation:

-

Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Using software such as PyMOL or Chimera, remove water molecules, ions, and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms and assign appropriate atomic charges to the protein.

-

-

Ligand Structure Preparation:

-

Retrieve the 2D or 3D structure of icariin from a chemical database like PubChem.

-

Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Binding Site Prediction and Grid Generation:

-

Identify potential binding pockets on the protein surface. This can be done based on the location of the co-crystallized ligand in the original PDB file or by using binding site prediction algorithms.

-

Define a grid box that encompasses the predicted binding site. The size and center of the grid box are crucial parameters for the docking simulation.

-

-

Molecular Docking Simulation:

-

Utilize molecular docking software, such as AutoDock Vina, to perform the docking calculations.[1]

-

The software will systematically sample different conformations and orientations of icariin within the defined grid box, scoring each pose based on a defined scoring function.

-

-

Analysis of Docking Results:

-

Analyze the predicted binding poses and their corresponding binding affinities. The pose with the lowest binding energy is generally considered the most favorable.

-

Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using software like PyMOL or LigPlot+.

-

-

Molecular Dynamics (MD) Simulation (Optional but Recommended):

Visualizing a Generalized Workflow and a Key Signaling Pathway

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical in silico prediction workflow and a significant signaling pathway modulated by icariin.

Caption: A generalized workflow for the in silico prediction of icariin binding sites.

Caption: Icariin's role in activating the pro-survival PI3K/Akt signaling pathway.

Conclusion

In silico prediction of binding sites offers a powerful and cost-effective approach to elucidate the molecular targets of natural compounds like icariin. By combining molecular docking with molecular dynamics simulations, researchers can gain valuable insights into the binding modes and affinities of icariin with various proteins.[2] These computational predictions, when integrated with experimental validation, can significantly accelerate the drug discovery and development process, paving the way for novel therapeutic applications of icariin.

References

Aricine: Unraveling Its Latent Role in Traditional Medicine and Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aricine, an indole (B1671886) alkaloid identified in select medicinal plants, stands at the periphery of ethnopharmacological research. While the plants harboring this compound, notably species from the Rauvolfia genus, possess a rich history of use in traditional medicine for ailments ranging from hypertension to mental health disorders, the specific contribution and pharmacological profile of this compound remain largely uncharted. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound, focusing on the ethnopharmacological context provided by its botanical sources. We present a comprehensive overview of the traditional uses, phytochemistry, and established pharmacological activities of this compound-containing plants. This guide also outlines general experimental protocols for the isolation and characterization of indole alkaloids, providing a methodological framework for future investigations into this compound's specific biological activities and mechanisms of action. The conspicuous absence of quantitative data and defined signaling pathways for this compound underscores a significant knowledge gap and delineates a clear path for future research to unlock its therapeutic potential.

Introduction

For centuries, traditional medicine systems across the globe have utilized the therapeutic properties of plants. The genus Rauvolfia, in particular, has been a cornerstone in the traditional medical practices of Asia and Africa for treating a variety of conditions, including high blood pressure, snakebites, and mental agitation.[1][2] Modern phytochemical investigations have revealed that the therapeutic effects of these plants are largely attributable to a diverse array of indole alkaloids.[3] Among these is this compound, an alkaloid that, despite its presence in traditionally significant medicinal plants, has received minimal scientific scrutiny.

This document serves as a technical guide for researchers and drug development professionals, aiming to consolidate the existing information on this compound and its role within the broader context of ethnopharmacology. By examining the traditional uses and known pharmacological activities of this compound-containing plants, we aim to provide a foundation for future research dedicated to elucidating the specific therapeutic potential of this understudied alkaloid.

Ethnopharmacology of this compound-Containing Plants

This compound has been identified as a constituent of Rauvolfia cubana, a plant belonging to the Apocynaceae family.[4] The genus Rauvolfia is renowned for its use in various traditional medicine systems.

Traditional Uses of Rauvolfia Species

The traditional applications of Rauvolfia species are extensive and geographically diverse. The roots, in particular, have been historically used to prepare remedies for a range of ailments.

| Traditional Use | Description | Geographical Regions of Use |

| Hypertension | Decoctions and powders of the root are widely used to lower blood pressure.[1][2] | India, Africa, China |

| Mental Disorders | Employed as a tranquilizer and sedative to treat anxiety, insanity, and epilepsy.[1][5] | India, Southeast Asia |

| Snakebite & Insect Bites | The root extract is traditionally applied as an antidote for venomous bites.[1] | India, Africa |

| Fever & Malaria | Used as a febrifuge and in the treatment of malaria.[1] | India, Africa |

| Gastrointestinal Issues | Preparations from the plant are used to treat dysentery, cholera, and other intestinal disorders.[6] | India, Southeast Asia |

| Uterine Stimulant | In traditional midwifery, it has been used to stimulate uterine contractions.[1] | India |

Table 1: Summary of Traditional Uses of Rauvolfia Species

Phytochemistry of this compound-Containing Plants

The pharmacological effects of Rauvolfia species are attributed to their rich and complex phytochemical profile, dominated by indole alkaloids.

Major Bioactive Compounds in Rauvolfia Species

Over 50 alkaloids have been isolated from various parts of Rauvolfia plants. While this compound is a known constituent, other alkaloids are present in higher concentrations and have been more extensively studied.

| Compound Class | Major Compounds | Plant Part(s) |

| Indole Alkaloids | Reserpine, Ajmaline, Ajmalicine, Serpentine, Yohimbine, this compound | Roots, Bark |

| Other Alkaloids | Sarpagine, Rescinnamine, Deserpidine | Roots, Bark |

Table 2: Major Bioactive Compounds Identified in Rauvolfia Species

Known Pharmacological Activities of Rauvolfia Extracts and Major Alkaloids

While specific pharmacological data for this compound is scarce, the extracts of Rauvolfia species and some of their major alkaloids have been the subject of numerous scientific investigations. These studies provide a basis for inferring the potential, yet unconfirmed, activities of this compound.

| Pharmacological Activity | Active Constituent(s) (if known) | Summary of Findings |

| Antihypertensive | Reserpine, Ajmaline | Extracts and isolated alkaloids have been shown to effectively lower blood pressure, confirming their traditional use.[1][5] |

| Antimicrobial | General extracts | Various extracts have demonstrated activity against a range of bacteria and fungi.[7] |

| Antioxidant | General extracts | Rauvolfia extracts have shown the ability to scavenge free radicals, suggesting antioxidant potential.[7] |

| Antipsychotic/Sedative | Reserpine | The tranquilizing effects, a basis for their traditional use in mental disorders, have been scientifically validated.[1][7] |

| Cardioprotective | General extracts | Some studies suggest that extracts may offer protection to the cardiovascular system beyond their antihypertensive effects.[7] |

Table 3: Summary of a selection of Pharmacological Activities of Rauvolfia Extracts and Major Alkaloids

Experimental Protocols: Isolation of Indole Alkaloids from Rauvolfia Species

The following is a generalized workflow for the extraction and isolation of indole alkaloids, including this compound, from Rauvolfia plant material. This protocol can be adapted and optimized for specific research purposes.

The this compound Knowledge Gap: A Call for Future Research

The current body of scientific literature presents a clear disparity: while the ethnopharmacological importance of this compound-containing plants is well-established, the specific pharmacological properties of this compound itself remain almost entirely unknown. This presents a significant opportunity for future research.

Key areas for future investigation include:

-

In vitro and in vivo pharmacological screening: To determine the biological activities of purified this compound, including its potential effects on the cardiovascular, central nervous, and endocrine systems.

-

Mechanism of action studies: To elucidate the molecular targets and signaling pathways through which this compound exerts its effects.

-

Quantitative analysis: To determine the concentration of this compound in various Rauvolfia species and their traditional preparations.

-

Synergistic and antagonistic studies: To investigate how this compound interacts with other alkaloids present in the plant extracts.

Conclusion

This compound represents a tantalizing yet largely unexplored component of the rich ethnopharmacological heritage of Rauvolfia species. While the traditional uses and the pharmacological activities of the crude extracts and major alkaloids of these plants are well-documented, the specific role of this compound remains a scientific enigma. This technical guide has synthesized the available contextual information and highlighted the significant knowledge gaps that need to be addressed. It is imperative that future research efforts focus on isolating and characterizing the pharmacological profile of this compound. Such studies hold the promise of not only validating traditional medicinal knowledge but also potentially uncovering a novel therapeutic agent for modern medicine. The path from traditional remedy to a characterized, single-molecule drug is a long and arduous one, but for compounds like this compound, the journey has only just begun.

References

- 1. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and structure elucidation of a new indole alkaloid from Rauvolfia serpentina hairy root culture: the first naturally occurring alkaloid of the raumacline group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Articaine hydrochloride: pharmacology, efficacy and side effects_Chemicalbook [chemicalbook.com]

- 5. Icariin stimulates angiogenesis by activating the MEK/ERK- and PI3K/Akt/eNOS-dependent signal pathways in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistryjournal.in [chemistryjournal.in]

- 7. Icariin decreases cell proliferation and inflammation of rheumatoid arthritis-fibroblast like synoviocytes via GAREM1/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Aricine: A Technical Guide for Researchers

An In-depth Examination of the NMR and MS Data of a Bioactive Indole (B1671886) Alkaloid

Introduction

Aricine, a prominent indole alkaloid primarily isolated from species of the Rauwolfia and Cinchona genera, has garnered interest within the scientific community for its distinct chemical architecture and potential pharmacological activities. As a member of the oxindole (B195798) alkaloid family, its structural elucidation and characterization are pivotal for understanding its biological interactions and for guiding synthetic and semi-synthetic derivatization efforts in drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), tailored for researchers, scientists, and drug development professionals.

Molecular Profile of this compound

This compound is chemically designated as (19α,20α)-16,17-Didehydro-10-methoxy-19-methyloxayohimban-16-carboxylic acid methyl ester[1]. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₆N₂O₄ | [1][2] |

| Molecular Weight | 382.45 g/mol | [1][2] |

| CAS Number | 482-91-7 | [1] |

| Synonyms | Quinovatine, Cinchovatine, Heterophylline | [1] |

| UV max (Ethanol) | 229, 281 nm | [1] |

Spectroscopic Data Analysis

The structural elucidation of this compound relies heavily on the synergistic interpretation of data from various spectroscopic techniques, primarily NMR and MS. While a complete, publicly available dataset of all 2D NMR experiments for this compound is not readily accessible in the literature, this guide presents the known ¹H and ¹³C NMR data and outlines the standard experimental protocols and expected data from a full suite of spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the intricate three-dimensional structure of organic molecules like this compound in solution.

¹H NMR Spectral Data of this compound

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in a comprehensive public database. |

¹³C NMR Spectral Data of this compound

The carbon-13 NMR spectrum reveals the number of distinct carbon environments and provides insights into the carbon skeleton.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in a comprehensive public database. |

2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of all C-H bonds.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four), which is essential for connecting different spin systems and identifying quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight and elemental composition of a molecule and offers structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. For this compound (C₂₂H₂₆N₂O₄), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 383.1965 Da.

Tandem Mass Spectrometry (MS/MS)

In MS/MS analysis, the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of indole alkaloids is often complex but can provide valuable structural information. Common fragmentation pathways for yohimban-type alkaloids involve cleavages of the C-ring and losses of substituents.

| m/z | Proposed Fragment |

| Data not available in a comprehensive public database. |

Experimental Protocols

Standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data. The following are generalized methodologies applicable to the analysis of this compound and related alkaloids.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD), containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters include a spectral width of 12-16 ppm, a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). A proton-decoupled pulse program is used with a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used. For HSQC and HMBC, the spectral widths in the ¹H and ¹³C dimensions are set to encompass all relevant signals. The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve adequate resolution and signal-to-noise ratio within a reasonable experimental time.

-

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of purified this compound (1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile (B52724), often with the addition of a small amount of formic acid (0.1%) to promote protonation for positive ion mode analysis.

-

Data Acquisition (LC-MS/MS):

-

Chromatography: The sample is injected onto a C18 reversed-phase column. A gradient elution is typically employed using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Mass Spectrometry: The mass spectrometer is operated in positive ion mode using an electrospray ionization (ESI) source. A full scan MS spectrum is acquired to identify the protonated molecular ion [M+H]⁺. Data-dependent MS/MS is then performed on the most intense ions to generate fragmentation spectra. Key parameters such as capillary voltage, source temperature, and collision energy are optimized for the specific instrument and analyte.

-

Visualization of Experimental Workflow

The process of elucidating the structure of a natural product like this compound from spectroscopic data follows a logical workflow.

Biological Activity Context

While a specific signaling pathway for this compound has not been fully elucidated, alkaloids from the Rauwolfia genus are known to possess a wide range of biological activities, often interacting with the central nervous system and cardiovascular system. For instance, the well-known alkaloid reserpine (B192253) from Rauwolfia serpentina acts as an antihypertensive and antipsychotic agent. It is noted, however, that this compound does not appear to share these specific properties[1]. Further pharmacological screening is required to determine the precise biological targets and mechanisms of action for this compound. The logical workflow for such an investigation is depicted below.

Conclusion

The structural characterization of this compound is a critical step in unlocking its potential for therapeutic applications. This guide has provided a framework for the spectroscopic analysis of this indole alkaloid, presenting its known properties and outlining the standard methodologies for acquiring and interpreting NMR and MS data. While a complete public spectral dataset remains to be consolidated, the protocols and workflows described herein offer a robust approach for researchers in natural product chemistry and drug development to confidently engage in the analysis of this compound and related compounds. The detailed structural information obtained from these methods is indispensable for establishing structure-activity relationships and advancing the development of new therapeutic agents.

References

The Aricine Enigma: A Deep Dive into its Biosynthesis in Rauwolfia Species

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aricine, a prominent monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the Rauwolfia genus, has garnered significant interest for its diverse pharmacological activities. Understanding its intricate biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, intermediates, and regulatory networks. The information presented herein is curated for researchers, scientists, and drug development professionals seeking an in-depth understanding of this complex metabolic route.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursor of all MIAs, strictosidine. The pathway can be broadly divided into three stages: 1) Formation of the heteroyohimbine scaffold, 2) Key modifications leading to the sarpagan-type intermediate, and 3) Tailoring reactions to yield this compound. While the complete pathway has not been elucidated in its entirety, extensive research on related alkaloids in Rauwolfia and other Apocynaceae species allows for the construction of a scientifically robust proposed pathway.

The initial steps involve the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, which is then converted to the central intermediate, 4,21-dehydrogeissoschizine. From here, the pathway diverges towards various alkaloid backbones. For this compound, the proposed pathway proceeds through a series of enzymatic reactions involving cyclization, ester hydrolysis, reduction, and methoxylation.

Key Enzymes and Intermediates

The following table summarizes the key enzymes and their corresponding reactions in the proposed this compound biosynthetic pathway.

| Step | Enzyme | Abbreviation | Substrate | Product |

| 1 | Strictosidine Synthase | STR | Tryptamine + Secologanin | Strictosidine |

| 2 | Strictosidine β-D-Glucosidase | SGD | Strictosidine | 4,21-Dehydrogeissoschizine |

| 3 | Sarpagan Bridge Enzyme | SBE | 19-E-Geissoschizine | Polyneuridine (B1254981) aldehyde |

| 4 | Polyneuridine Aldehyde Esterase | PNAE | Polyneuridine aldehyde | 16-epi-Vellosimine |

| 5 | Vellosimine Reductase | VR | 16-epi-Vellosimine | 16-epi-Vellosimine alcohol |

| 6 | N-methyltransferase | NMT | 16-epi-Vellosimine alcohol | N-methylated intermediate |

| 7 | Cytochrome P450 Monooxygenase | CYP450 | N-methylated intermediate | Hydroxylated intermediate |

| 8 | O-methyltransferase | OMT | Hydroxylated intermediate | This compound |

Quantitative Data

Quantitative analysis of the enzymes and intermediates in the this compound biosynthetic pathway is crucial for understanding the pathway's efficiency and identifying potential bottlenecks for metabolic engineering. The following tables summarize the available kinetic parameters for key enzymes. It is important to note that data for all enzymes in the proposed pathway is not yet available and further research is required.

Table 1: Kinetic Parameters of Sarpagan Bridge Enzyme (SBE) from Rauwolfia serpentina

| Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| 19-E-Geissoschizine | 15.2 ± 2.1 | 0.89 ± 0.05 | [1] |

Table 2: Quantitative Analysis of this compound and Precursor Alkaloids in Rauwolfia serpentina

| Compound | Concentration (µg/g dry weight) | Plant Part | Reference |

| This compound | 150 - 500 | Roots | [2] |

| Ajmaline | 1000 - 4000 | Roots | [2] |

| Reserpine | 500 - 1500 | Roots | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and in vitro Assay of Sarpagan Bridge Enzyme (SBE)

Objective: To functionally characterize the Sarpagan Bridge Enzyme from Rauwolfia serpentina.

Methodology:

-

Gene Cloning and Vector Construction: The full-length cDNA of the candidate SBE gene is amplified from Rauwolfia serpentina root cDNA library and cloned into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation and Expression: The expression vector is transformed into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1). A single colony is inoculated into synthetic complete medium lacking uracil (B121893) (SC-U) with 2% glucose and grown overnight. The cells are then transferred to SC-U medium containing 2% galactose to induce protein expression.

-

Microsome Isolation: After 24-48 hours of induction, yeast cells are harvested by centrifugation. The cell pellet is resuspended in an extraction buffer and lysed using glass beads. The lysate is centrifuged to remove cell debris, and the supernatant is further ultracentrifuged to pellet the microsomal fraction.

-

Enzyme Assay: The in vitro assay is performed in a reaction mixture containing the isolated microsomes, the substrate 19-E-geissoschizine, NADPH, and a suitable buffer. The reaction is incubated at 30°C and then quenched with an organic solvent.

-

Product Analysis: The reaction products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of polyneuridine aldehyde.

Protocol 2: Virus-Induced Gene Silencing (VIGS) for Functional Genomics

Objective: To investigate the in vivo function of a candidate gene in the this compound biosynthetic pathway in Rauwolfia plants.

Methodology:

-

VIGS Vector Construction: A fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

-

Agroinfiltration: Agrobacterium tumefaciens strain GV3101 is transformed with the pTRV1 and the pTRV2-gene construct. The bacterial cultures are mixed and infiltrated into the leaves of young Rauwolfia seedlings.

-

Plant Growth and Sample Collection: The infiltrated plants are grown for 2-3 weeks to allow for the spread of the virus and silencing of the target gene. Tissues (e.g., roots, leaves) are then harvested for analysis.

-

Analysis: The efficiency of gene silencing is confirmed by quantitative real-time PCR (qRT-PCR). The metabolic profile of the silenced plants is analyzed by LC-MS to determine the impact on this compound and its precursors.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for Enzyme Characterization

Caption: A typical experimental workflow for the identification and characterization of biosynthetic enzymes.

Jasmonate Signaling Pathway Regulating this compound Biosynthesis

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Aricine

For Researchers, Scientists, and Drug Development Professionals